molecular formula C21H18N4O3S2 B11622114 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11622114
M. Wt: 438.5 g/mol
InChI Key: OUANPOKPOUGFHW-VBKFSLOCSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining a pyrido[1,2-a]pyrimidine core with a thiazolidine ring. Its full chemical formula is C₁₆H₁₆N₄O₃S₂ , and it has a molecular weight of 376.459 g/mol . The compound’s structure features a benzyl group, an amino group, and a thiazolidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the condensation of a thiazolidine-2,4-dione derivative with an appropriate aldehyde (such as benzaldehyde) to form the thiazolidine ring. Subsequent reactions introduce the pyrido[1,2-a]pyrimidine moiety and the hydroxyethylamine group .

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiazolidine ring can undergo oxidation reactions.

    Reduction: Reduction of the thiazolidine carbonyl group is feasible.

    Substitution: The benzyl group may participate in substitution reactions.

Common Reagents and Conditions::

    Thiazolidine Formation: Aldehydes, thiazolidine-2,4-dione, and acid catalysts.

    Pyrido[1,2-a]pyrimidine Synthesis: Amines, aldehydes, and cyclization conditions.

    Hydroxyethylamine Introduction: Ethanolamine or related reagents.

Major Products:: The primary product is the titled compound itself, with variations depending on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Catalysis: The compound’s functional groups may serve as ligands in catalytic reactions.

Biology and Medicine::

    Anticancer Properties: Investigations into its effects on cancer cells.

    Enzyme Inhibition: Potential inhibition of specific enzymes.

    Anti-inflammatory Activity: Studies on its anti-inflammatory effects.

Industry::

    Materials Science: Possible applications in materials synthesis.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While this compound is unique, related structures include:

    3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: .

    3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: .

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N4O3S2/c26-11-9-22-18-15(19(27)24-10-5-4-8-17(24)23-18)12-16-20(28)25(21(29)30-16)13-14-6-2-1-3-7-14/h1-8,10,12,22,26H,9,11,13H2/b16-12-

InChI Key

OUANPOKPOUGFHW-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S

Origin of Product

United States

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